Cas no 2034517-81-0 (N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiadiazole-piperidine core linked to a thiophene carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The thiadiazole ring enhances metabolic stability, while the piperidine and thiophene groups offer conformational flexibility for receptor interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's physicochemical properties suggest favorable bioavailability, supporting its exploration in preclinical studies for neurological or psychiatric applications.
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide structure
2034517-81-0 structure
Product name:N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
CAS No:2034517-81-0
MF:C12H14N4OS2
MW:294.395759105682
CID:5337312

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide
    • N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
    • Inchi: 1S/C12H14N4OS2/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17)
    • InChI Key: DFQKZZPCADWPAY-UHFFFAOYSA-N
    • SMILES: S1N=CC(=N1)N1CCC(CC1)NC(C1=CSC=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • XLogP3: 2
  • Topological Polar Surface Area: 115

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-1547-1mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
1mg
$54.0 2023-09-08
Life Chemicals
F6549-1547-3mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
3mg
$63.0 2023-09-08
Life Chemicals
F6549-1547-10μmol
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6549-1547-20μmol
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6549-1547-5mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
5mg
$69.0 2023-09-08
Life Chemicals
F6549-1547-25mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
25mg
$109.0 2023-09-08
Life Chemicals
F6549-1547-40mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
40mg
$140.0 2023-09-08
Life Chemicals
F6549-1547-2mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
2mg
$59.0 2023-09-08
Life Chemicals
F6549-1547-30mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
30mg
$119.0 2023-09-08
Life Chemicals
F6549-1547-15mg
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
2034517-81-0
15mg
$89.0 2023-09-08

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide Related Literature

Additional information on N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide

Introduction to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide (CAS No. 2034517-81-0)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034517-81-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The intricate architecture of this molecule, featuring a thiadiazole moiety linked to a piperidine ring and a thiophene carboxamide group, contributes to its multifaceted interactions with biological targets.

The N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide structure is particularly noteworthy for its potential in drug discovery. The thiadiazole ring is a well-known pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Its presence in this compound suggests that it may exhibit similar therapeutic effects, although this remains to be fully elucidated through further research. The piperidine ring further enhances the compound's complexity, providing a scaffold for potential interactions with biological receptors.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for medicinal applications. The combination of thiadiazole and piperidine in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide positions it as a candidate for exploring new therapeutic avenues. Studies have shown that such hybrid structures can exhibit enhanced binding affinity and selectivity towards various biological targets, making them valuable candidates for drug development.

The thiophene carboxamide group at the terminal end of the molecule adds another layer of functionality. Carboxamides are known to participate in hydrogen bonding interactions, which can be crucial for the binding affinity of a drug molecule. This feature may contribute to the compound's ability to interact effectively with biological targets, thereby enhancing its potential as a therapeutic agent. Additionally, the presence of multiple heterocyclic rings suggests that this compound may exhibit complex pharmacokinetic properties, which could influence its efficacy and safety profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide and various biological targets. These simulations have hinted at its potential as an inhibitor of certain enzymes and receptors implicated in diseases such as cancer and inflammation. This aligns with the broader trend in drug discovery towards identifying molecules that can modulate critical biological pathways.

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled chemists to construct the desired framework efficiently. This progress is crucial for advancing preclinical studies and ultimately bringing new therapeutic agents to market.

In conclusion, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide (CAS No. 2034517-81-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and predicted biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one are poised to play a vital role in addressing unmet medical needs.

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